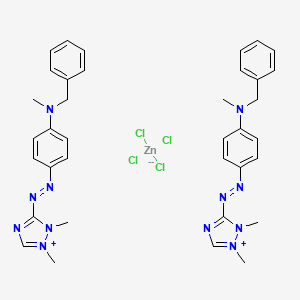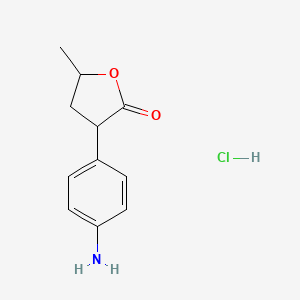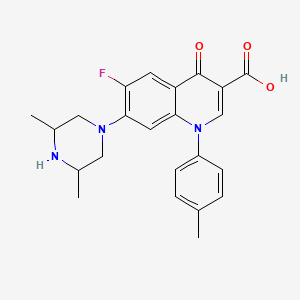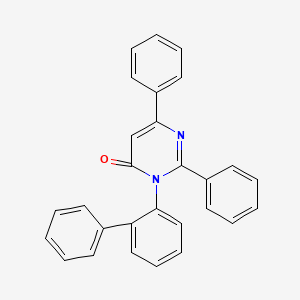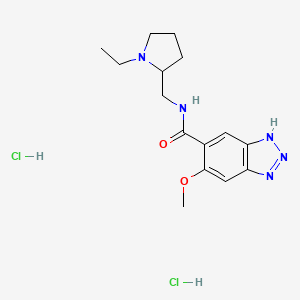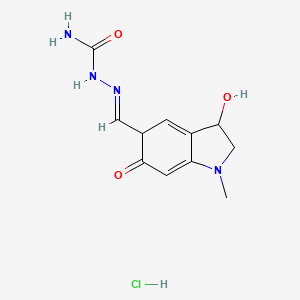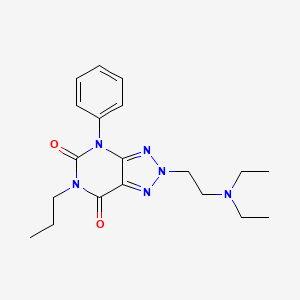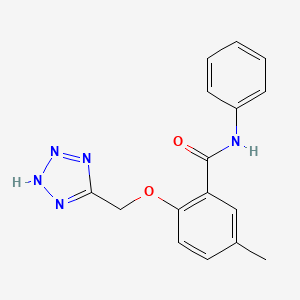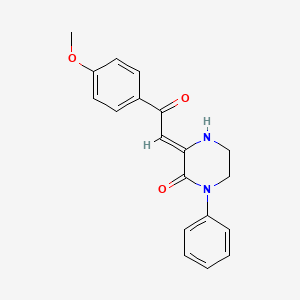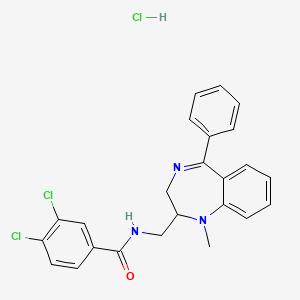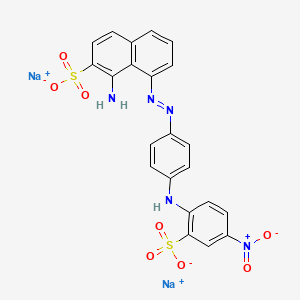
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate involves multiple steps, starting with the diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The reaction conditions typically require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form corresponding amines.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives and aromatic amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various cellular components, leading to changes in their optical properties.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-amino-2-(4-nitrophenylazo)naphthalene-4-sulphonate
- Disodium 2-amino-1-(4-nitrophenylazo)naphthalene-5-sulphonate
Uniqueness
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific structural arrangement, which imparts distinct optical properties and stability compared to other similar compounds. Its versatility in various applications makes it a valuable compound in both research and industry.
Properties
CAS No. |
85136-33-0 |
|---|---|
Molecular Formula |
C22H15N5Na2O8S2 |
Molecular Weight |
587.5 g/mol |
IUPAC Name |
disodium;1-amino-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N5O8S2.2Na/c23-22-19(36(30,31)32)11-4-13-2-1-3-18(21(13)22)26-25-15-7-5-14(6-8-15)24-17-10-9-16(27(28)29)12-20(17)37(33,34)35;;/h1-12,24H,23H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
DZBOAPDCWJWFMC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])C(=C(C=C2)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


